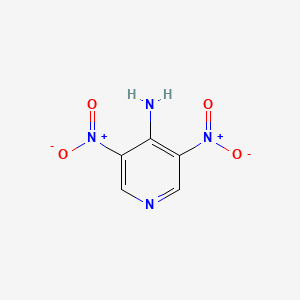

4-Amino-3,5-dinitropyridine

説明

4-Amino-3,5-dinitropyridine (4-ADP) is an organic compound composed of nitrogen, hydrogen, and oxygen. It is an aromatic compound and a member of the pyridine family. 4-ADP is used as an intermediate in the synthesis of a variety of chemical compounds and as a dye for fabrics. It is also used in the manufacture of rubber and plastic additives, and as a catalyst in the production of pharmaceuticals.

科学的研究の応用

Synthesis and Chemical Properties

- 4-Amino-3,5-dinitropyridine and its derivatives can be synthesized through various methods, including amination with liquid ammonia and potassium permanganate, leading to mono-, di-, and triamino-substituted compounds. This process involves intermediate amino σ-adducts detectable by 1H-NMR spectroscopy, and the regioselectivity of the amination is suggested to be a charge-controlled process (Woźniak, Bańskira, & Szpakiewicz, 1993).

- The synthesis of 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP) has been reported using 4-amino-2, 6-dichloropyridine as a raw material. ABDP is noted for its thermal stability, and the study of its thermal properties includes thermogravimetry and differential scanning calorimetry (Zhou, Ma, Liu, & Yao, 2017).

- New synthetic routes for this compound derivatives have been explored, utilizing nitration of 2-chloropyridin-4-amine and subsequent nucleophilic substitution reactions with various agents. These reactions occur under mild conditions, highlighting their efficiency and potential for diverse applications (Ma, Wang, Hou, Liu, & Yao, 2013).

Vibrational Spectra and Quantum Chemical Calculations

- The vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine have been analyzed using density functional theory (DFT) calculations. This study contributes to understanding the molecular behavior of these compounds and their interactions at a quantum level (Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006).

Kinetics and Mechanisms

- Research on the kinetics of reactions involving 2-chloro-3,5-dinitropyridine with meta- and para-substituted anilines has been conducted. This work is significant for understanding reaction mechanisms and the formation of dinitropyridine derivatives, which can be crucial in synthesizing new compounds (Hegazy, Fattah, Hamed, & Sharaf, 2000).

Potential Applications in Materials Science

- Synthesis of fused, tricyclic pyridine-based energetic materials like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP) indicates potential applications in materials science, especially in the development of new energetic materials with high density, low thermal stability, and good detonation properties (Ma, Pan, Jiang, Liu, & Yao, 2018).

Applications in Liquid Chromatography and Electrochemistry

- 3,5-Dinitrobenzoic acid anhydride, closely related to this compound, has been utilized as a reagent in liquid chromatography and electrochemistry for the determination of amines and amino acids, highlighting its potential application in analytical chemistry (Jacobs & Kissinger, 1982).

作用機序

Target of Action

It is known that 4-amino-3,5-dinitropyridine is a type of energetic material , which suggests that its targets could be related to energy production or release in certain chemical reactions.

Mode of Action

It’s known that this compound decomposes at about 290 °c . This decomposition could be a key part of its mode of action, particularly if it is used as an energetic material.

Biochemical Pathways

Given its classification as an energetic material , it may be involved in pathways related to energy production or release.

Pharmacokinetics

Its decomposition at about 290 °c could impact its bioavailability, as it suggests that the compound may break down under certain conditions.

Result of Action

Its decomposition at about 290 °c suggests that it could have significant effects in systems or environments where high temperatures are involved.

Action Environment

Environmental factors could significantly influence the action, efficacy, and stability of this compound. For instance, its decomposition at about 290 °C suggests that temperature is a key environmental factor. In environments with temperatures near or exceeding this threshold, the compound may decompose and its action may be altered.

生化学分析

Biochemical Properties

It is known that the compound has a strong electron-withdrawing ability This property could potentially influence its interactions with enzymes, proteins, and other biomolecules

Cellular Effects

Given its strong electron-withdrawing ability , it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Amino-3,5-dinitropyridine over time in laboratory settings have been studied. The compound has been shown to decompose at about 290 °C . Information on the long-term effects of this compound on cellular function observed in in vitro or in vivo studies is currently lacking.

特性

IUPAC Name |

3,5-dinitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUQRKITTGSLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297230 | |

| Record name | 4-Amino-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31793-29-0 | |

| Record name | 31793-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthetic route used to produce 4-Amino-3,5-dinitropyridine derivatives in these studies?

A1: The research highlights a facile and efficient synthetic route for producing a variety of this compound derivatives. [, ] This method employs a one-step nitration of 2-chloropyridin-4-amine (1) to create the dinitrated product. [] This is followed by nucleophilic substitution reactions with various reagents under mild conditions. [] This approach offers an advantage over previous methods that may have involved harsher conditions or multiple steps.

Q2: What types of substitutions are possible on the this compound scaffold using this method?

A2: The research demonstrates the versatility of this synthetic route by showcasing substitutions at the 2-position of the pyridine ring. Successful examples include incorporating azide, fluoride, ammonia, methylamine, and 4-nitroimidazole. [, ] Notably, the azide derivative can undergo further ring closure to form 7-amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide. []

Q3: What analytical techniques were used to confirm the structure of the synthesized this compound derivatives?

A3: While the provided abstracts do not explicitly state the analytical techniques used for all derivatives, one paper mentions the use of 1H NMR, IR spectroscopy, and mass spectrometry to characterize the synthesized aminonitropyridines and byproducts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)